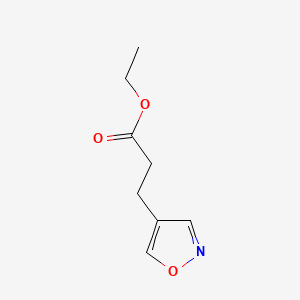
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (Mixture of isomers) is a xanthene dye substituted two times by a sulfonic acid. It is commonly used as a fluorescent probe, particularly in biological samples, due to its high photostability compared to other dyes like fluorescein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt involves multiple steps, starting with the preparation of the xanthene core structure The core is then functionalized with sulfonic acid groups and carboxylic acid groupsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization and chromatography to ensure the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: In biological research, it is used to stain cells and tissues, allowing researchers to visualize cellular structures and processes under a microscope.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques to detect and monitor diseases.
Industry: It is used in industrial applications such as the development of sensors and detection systems for environmental monitoring
Wirkmechanismus
The mechanism by which 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt exerts its effects involves its ability to absorb light and emit fluorescence. The sulfonic acid and carboxylic acid groups enhance its solubility and stability, allowing it to interact with various molecular targets. The compound binds to specific cellular components, such as proteins and nucleic acids, and emits fluorescence upon excitation with light, making it a valuable tool for imaging and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt.
Rhodamine B: Similar in structure but lacks the sulfonic acid groups, making it less soluble and stable in aqueous solutions.
Texas Red: A sulfonated rhodamine dye with similar applications but different spectral properties.
Uniqueness
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt stands out due to its high photostability, solubility, and ability to emit strong fluorescence. These properties make it particularly useful in applications requiring long-term imaging and high sensitivity .
Eigenschaften
CAS-Nummer |
247144-99-6 |
|---|---|
Molekularformel |
C22H15Li3N2O11S2 |
Molekulargewicht |
568.305 |
IUPAC-Name |
trilithium;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate;acetate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.3Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;;/q;;3*+1/p-3 |
InChI-Schlüssel |
JQRFFXWSRVRKAJ-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Synonyme |
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)






